molecular formula C9H21NO B12000467 1-[Di(propan-2-yl)amino]propan-2-ol CAS No. 2109-63-9

1-[Di(propan-2-yl)amino]propan-2-ol

Cat. No.: B12000467
CAS No.: 2109-63-9
M. Wt: 159.27 g/mol
InChI Key: IPWSGYSCKAXGQD-UHFFFAOYSA-N
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Description

1-[Di(propan-2-yl)amino]propan-2-ol is an organic compound that belongs to the class of secondary amines and alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to a propan-2-ol backbone, with a di(propan-2-yl)amino group attached to the first carbon atom. This compound is known for its versatile chemical properties and has found applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[Di(propan-2-yl)amino]propan-2-ol can be synthesized through several methods. One common approach involves the reaction of propan-2-ol with di(propan-2-yl)amine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Commonly used catalysts include transition metal complexes and acidic or basic catalysts, depending on the specific reaction pathway.

Chemical Reactions Analysis

Types of Reactions: 1-[Di(propan-2-yl)amino]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

    Oxidation: Ketones, aldehydes, and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted amines and alcohol derivatives.

Scientific Research Applications

1-[Di(propan-2-yl)amino]propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: It has been investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-[Di(propan-2-yl)amino]propan-2-ol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling pathways.

Comparison with Similar Compounds

1-[Di(propan-2-yl)amino]propan-2-ol can be compared with other similar compounds, such as:

    1-[Di(propan-2-yl)amino]ethanol: Similar structure but with an ethanol backbone.

    1-[Di(propan-2-yl)amino]butan-2-ol: Similar structure but with a butan-2-ol backbone.

    1-[Di(propan-2-yl)amino]propan-1-ol: Similar structure but with the amino group attached to the first carbon atom.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in organic synthesis and industrial processes.

Properties

CAS No.

2109-63-9

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

1-[di(propan-2-yl)amino]propan-2-ol

InChI

InChI=1S/C9H21NO/c1-7(2)10(8(3)4)6-9(5)11/h7-9,11H,6H2,1-5H3

InChI Key

IPWSGYSCKAXGQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC(C)O)C(C)C

Origin of Product

United States

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